molecular formula C10H15NO B3106784 4-[(Propylamino)methyl]phenol CAS No. 160590-46-5

4-[(Propylamino)methyl]phenol

Cat. No. B3106784
Key on ui cas rn: 160590-46-5
M. Wt: 165.23 g/mol
InChI Key: JFPQZPMSTMUYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364869

Procedure details

Propylamine (4.13 g) was slowly added to 4-hydroxybenzaldehyde (11.2 g, 91.80 mmol) in 50 mL of isopropanol at ambient temperature. The reaction was stirred for 1 hour and then cooled in an ice bath to 0° C. The imine was then reduced with sodium borohydride (1.74 g, 46 mmol) for 1 hour. The reaction was diluted with 100 mL of ethanol and acidified with acetic acid. The resulting solid was filtered and recrystallized from ethanol/isopropanol to give 15.1 g (99%) of the title compound. TLC (3:1 ethyl acetate/ethanol, trace triethylamine) Rf =0.37.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[OH:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.[BH4-].[Na+].C(O)(=O)C>C(O)(C)C.C(O)C>[CH2:1]([NH:4][CH2:10][C:9]1[CH:12]=[CH:13][C:6]([OH:5])=[CH:7][CH:8]=1)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
11.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.74 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)NCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 130.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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